3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Overview
Description
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound that features a unique combination of azidoethyl and tetrahydrothiopyrano[4,3-c]pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Introduction of the Azidoethyl Group: The azidoethyl group can be introduced via N-alkylation using azidoethyl transfer reagents under harmonized reaction conditions.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiopyrano ring to form the 5,5-dioxide using suitable oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Cycloaddition Reactions: The azido group can also engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Oxidation and Reduction Reactions: The thiopyrano ring can be further oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Cycloaddition: Typical conditions involve the use of copper(I) catalysts for the Huisgen cycloaddition.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions include various substituted pyrazoles, triazoles, and oxidized derivatives.
Scientific Research Applications
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide involves its interaction with molecular targets through its azido and pyrazole moieties. The azido group can participate in bioorthogonal reactions, while the pyrazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole: Lacks the dioxide functionality, which may affect its reactivity and biological activity.
2-Azidoethyl Pyrazole Derivatives: Similar azidoethyl group but different core structure, leading to different properties and applications.
Uniqueness
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is unique due to the combination of its azidoethyl and tetrahydrothiopyrano[4,3-c]pyrazole moieties, along with the presence of the dioxide functionality. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Biological Activity
Overview
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide is a heterocyclic compound featuring an azido group that contributes to its unique reactivity and potential biological applications. This compound is part of a broader class of pyrazole derivatives known for their diverse pharmacological properties. Recent studies have highlighted its significance in medicinal chemistry, particularly in the development of anticancer agents and enzyme inhibitors.
- IUPAC Name: this compound
- CAS Number: 2098022-22-9
- Molecular Formula: C8H11N5O2S
- Molecular Weight: 227.27 g/mol
The biological activity of this compound is primarily attributed to the azido group, which can undergo various chemical transformations. The azido group acts as a versatile functional moiety, enabling the compound to participate in:
- Cycloaddition Reactions: The azido group can engage in Huisgen 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form stable triazoles.
- Reduction Reactions: The azido group can be reduced to an amine, which may enhance the compound's biological activity by allowing further functionalization.
Anticancer Properties
Recent investigations have demonstrated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study 1: A study evaluating similar pyrazole derivatives found that compounds with structural similarities to 3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole displayed promising inhibitory activity against the MCF-7 breast cancer cell line. Compound C5 from related research had an IC₅₀ of 0.08 μM against MCF-7 cells, indicating strong potential for anticancer applications .
Enzyme Inhibition
The compound's biological activity also extends to enzyme inhibition. Pyrazole derivatives are often explored for their ability to inhibit protein kinases and other enzymes involved in cancer progression:
- Case Study 2: A series of pyrazole derivatives were designed as potential EGFR kinase inhibitors. Some exhibited significant inhibitory activity with IC₅₀ values comparable to established drugs like erlotinib .
Comparative Analysis
The following table compares the biological activities of selected pyrazole derivatives with known anticancer properties:
Compound Name | Structure Type | IC₅₀ (μM) | Target |
---|---|---|---|
3-(2-Azidoethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole | Azido-substituted pyrazole | TBD | Various cancer cell lines |
C5 (related derivative) | Pyrazole derivative | 0.08 | MCF-7 (breast cancer) |
Compound X (EGFR inhibitor) | Pyrazole derivative | 0.07 | EGFR kinase |
Research Findings
- Antiproliferative Activity: Research indicates that compounds with similar scaffolds have shown significant antiproliferative effects against multiple cancer cell lines.
- Mechanistic Insights: Studies utilizing molecular docking simulations have provided insights into how these compounds bind to target enzymes and receptors.
- Future Directions: Ongoing research aims to optimize the synthesis of this compound and explore its full potential in drug discovery.
Properties
IUPAC Name |
3-(2-azidoethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2S/c9-13-10-3-1-7-6-5-16(14,15)4-2-8(6)12-11-7/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHCEQZXBHDAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=C1NN=C2CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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